Cas no 860610-52-2 (N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea)
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Chemical and Physical Properties
Names and Identifiers
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- N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea
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N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N143160-0.5mg |
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea |
860610-52-2 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N143160-1mg |
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea |
860610-52-2 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N143160-2.5mg |
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea |
860610-52-2 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884298-1g |
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
860610-52-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| abcr | AB578638-500mg |
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea; . |
860610-52-2 | 500mg |
€678.60 | 2025-04-16 | ||
| abcr | AB578638-1g |
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea; . |
860610-52-2 | 1g |
€1312.80 | 2025-04-16 | ||
| A2B Chem LLC | AI76884-1mg |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
860610-52-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI76884-5mg |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
860610-52-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI76884-10mg |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
860610-52-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI76884-500mg |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
860610-52-2 | >90% | 500mg |
$720.00 | 2024-04-19 |
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Suppliers
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea
Professional Introduction to N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea (CAS No. 860610-52-2)
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea, identified by its Chemical Abstracts Service (CAS) number 860610-52-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea consists of a urea moiety linked to two distinct aromatic rings: a 4-chlorophenyl group and a 2-methyl-1-naphthyl group. The presence of the chloro substituent on the phenyl ring enhances the electrophilicity of the molecule, making it a valuable candidate for further chemical modifications and derivations. Additionally, the naphthyl ring with a methyl group at the 2-position introduces steric and electronic effects that can influence the compound's reactivity and biological activity.
In recent years, there has been a growing interest in exploring the pharmacological properties of this compound. Studies have indicated that N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea exhibits potential as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo selective reactions with nucleophiles has made it a useful building block in medicinal chemistry.
One of the most compelling aspects of this compound is its role in developing novel therapeutic agents. Researchers have been investigating its potential as an anti-inflammatory agent, owing to its structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs). The chloro and methyl substituents are particularly crucial in modulating the compound's interactions with biological targets, thereby influencing its pharmacological profile.
The synthesis of N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea involves multi-step organic reactions, typically starting from commercially available precursors. The chlorination step is critical and often requires careful optimization to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of the synthesis process.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches are complemented by experimental validations, ensuring a robust understanding of the compound's mechanism of action.
The pharmacokinetic properties of N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea are another area of active research. Studies have focused on evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles. These investigations are crucial for determining the optimal dosing regimens and minimizing potential side effects. The compound's solubility and stability under various conditions are also being thoroughly examined to ensure its suitability for clinical applications.
In conclusion, N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea (CAS No. 860610-52-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing therapeutic strategies across multiple medical disciplines.
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